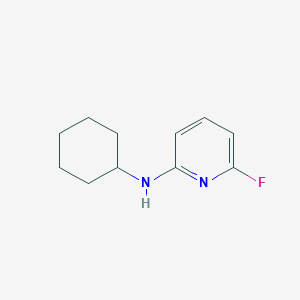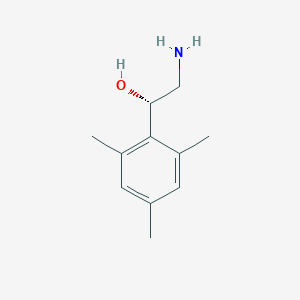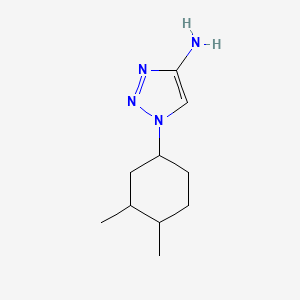
1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a triazole ring attached to the cyclohexane ring via an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in microorganisms, leading to their death .
Comparison with Similar Compounds
1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine can be compared to other triazole derivatives:
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-yl: Similar in structure but with a pyrazole ring instead of a triazole ring.
3,4-Dimethyl-1H-pyrrole-2-carboxamide: Contains a pyrrole ring and exhibits different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(3,4-dimethylcyclohexyl)triazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-7-3-4-9(5-8(7)2)14-6-10(11)12-13-14/h6-9H,3-5,11H2,1-2H3 |
InChI Key |
ABUVIBCRHGJJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)N2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


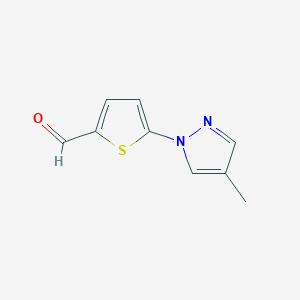
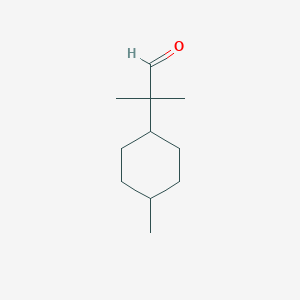


![1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B13312467.png)
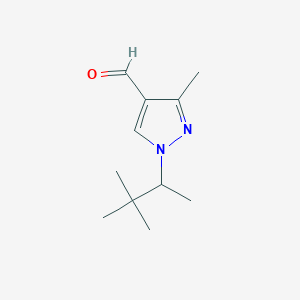
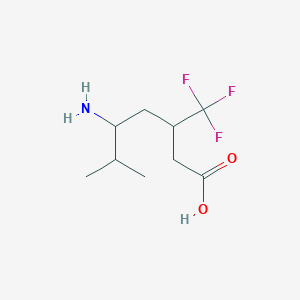


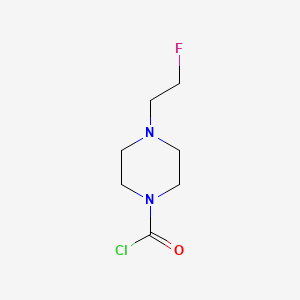
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13312498.png)
